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molecular formula C7H7NO2 B1647822 6,7-Dihydropyrano[3,4-C]pyrrol-4(2H)-one

6,7-Dihydropyrano[3,4-C]pyrrol-4(2H)-one

Cat. No. B1647822
M. Wt: 137.14 g/mol
InChI Key: LPSQGWIRAXEDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465507B2

Procedure details

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 8.39 mL, 56.1 mmol) was added to a stirred mixture of tosylmethyl isocyanide (10.95 g, 56.1 mmol) in tetrahydrofuran (THF, 56 mL) at 0° C. After 15 minutes, to the mixture was added 5,6-dihydro-2H-pyran-2-one (5 g, 51 mmol). The mixture was then stirred at room temperature for 2 hours. The reaction was quenched with brine and extracted with THF several times. The combined extracts were dried (sodium sulfate), filter and concentrated to give 6,7-dihydro-2H-pyrano[3,4-c]pyrrol-4-one.
Quantity
8.39 mL
Type
reactant
Reaction Step One
Quantity
10.95 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One
Name
5,6-dihydro-2H-pyran-2-one
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12CCCN=[C:7]1CCCC[CH2:2]2.S(C[N+]#[C-])(C1C=CC(C)=CC=1)(=O)=O.[O:25]1[CH2:30][CH2:29][CH:28]=[CH:27][C:26]1=[O:31]>O1CCCC1>[CH:2]1[NH:1][CH:7]=[C:27]2[C:26](=[O:31])[O:25][CH2:30][CH2:29][C:28]=12

Inputs

Step One
Name
Quantity
8.39 mL
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
10.95 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
56 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
5,6-dihydro-2H-pyran-2-one
Quantity
5 g
Type
reactant
Smiles
O1C(C=CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with THF several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1=C2C(=CN1)C(OCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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